molecular formula C138H214N40O33S B1383374 Tetracosactrin acetate CAS No. 60189-34-6

Tetracosactrin acetate

カタログ番号: B1383374
CAS番号: 60189-34-6
分子量: 2993.5 g/mol
InChIキー: XDSGCNRPXJYVQS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

コシントロピン(酢酸塩)は、副腎皮質刺激ホルモンの最初の24アミノ酸を模倣した合成ペプチドです。この化合物は、副腎皮質にコルチコステロイドの産生を促進することによって副腎機能を評価するための診断薬として主に使用されます。 テトラコサクチドなどの他の名前でも知られており、さまざまな医学および研究用途で使用されています .

準備方法

合成経路と反応条件

コシントロピン(酢酸塩)は、固相ペプチド合成によって合成されます。この方法は、成長中のペプチド鎖にアミノ酸を逐次的に付加することを可能にする方法です。このプロセスには、次の手順が含まれます。

    最初のアミノ酸の付着: 固体樹脂へ。

    アミノ酸の逐次付加: ジシクロヘキシルカルボジイミドやN-ヒドロキシベンゾトリアゾールなどのカップリング試薬を使用します。

    ペプチドの切断: トリフルオロ酢酸を使用して樹脂から。

    精製: 高性能液体クロマトグラフィーを使用したペプチドの精製.

工業生産方法

工業的な設定では、コシントロピン(酢酸塩)の製造には、自動ペプチド合成機を用いた大規模な固相ペプチド合成が含まれます。 このプロセスは、高収率と高純度が得られるように最適化されており、最終生成物が医薬品基準を満たしていることを保証しています .

化学反応解析

反応の種類

コシントロピン(酢酸塩)は、その合成中に主にペプチド結合の形成と切断反応を起こします。通常、生理的条件下では、酸化、還元、または置換反応は起こりません。

一般的な試薬と条件

    カップリング試薬: ジシクロヘキシルカルボジイミド、N-ヒドロキシベンゾトリアゾール。

    切断試薬: トリフルオロ酢酸。

    精製: 高性能液体クロマトグラフィー.

生成される主要な生成物

生成される主要な生成物は、副腎皮質刺激ホルモンの最初の24アミノ酸と同一の合成ペプチドであるコシントロピン(酢酸塩)です .

科学研究への応用

コシントロピン(酢酸塩)は、科学研究において幅広い用途があります。

    化学: ペプチド合成と精製技術の研究のためのモデルペプチドとして使用されます。

    生物学: 副腎機能とホルモン調節に関連する研究に使用されます。

    医学: 副腎不全などの関連する疾患を評価するための診断薬として使用されます。

    産業: 診断キットと医薬品製剤の製造に使用されています.

化学反応の分析

Types of Reactions

Cosyntropin (acetate) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under normal physiological conditions.

Common Reagents and Conditions

Major Products Formed

The major product formed is the synthetic peptide cosyntropin (acetate), which is identical to the first 24 amino acids of the adrenocorticotropic hormone .

科学的研究の応用

Diagnostic Applications

Tetracosactrin acetate is primarily utilized in diagnostic testing for adrenal insufficiency. The most notable application is in the ACTH stimulation test , which assesses the adrenal glands' ability to respond to ACTH by measuring cortisol levels before and after administration. This test is crucial for diagnosing conditions such as:

  • Addison’s Disease : A disorder characterized by insufficient production of cortisol.
  • Congenital Adrenal Hyperplasia : A genetic disorder affecting adrenal steroid production.
  • Secondary Adrenal Insufficiency : Resulting from inadequate ACTH production by the pituitary gland.

In veterinary medicine, tetracosactrin is similarly used to diagnose adrenal disorders in animals such as dogs, horses, and cats .

Therapeutic Applications

Beyond diagnostics, this compound has several therapeutic uses:

  • Management of Autoimmune Conditions : Its ability to stimulate endogenous cortisol production makes it beneficial for treating autoimmune diseases where inflammation needs to be controlled.
  • Treatment of Epilepsy : Tetracosactrin has shown effectiveness in managing specific types of epilepsy, including West syndrome and Lennox-Gastaut syndrome .
  • Neuroprotective Effects : Recent studies indicate that tetracosactrin may provide neuroprotective benefits against ischemia-reperfusion injury in spinal cord conditions. It has demonstrated significant reductions in markers of oxidative stress and inflammation during experimental conditions .

Case Studies

Several studies have highlighted the effectiveness of tetracosactrin in various clinical scenarios:

  • A study comparing methylprednisolone and tetracosactrin found that tetracosactrin significantly improved neuroprotective outcomes in spinal cord ischemia-reperfusion injury models, indicating its potential role in treating spinal cord injuries .
  • Another study demonstrated that salivary cortisol responses to ACTH stimulation using tetracosactrin provide a reliable alternative measurement method for assessing adrenal function, particularly useful when serum cortisol levels are altered .

Comparative Data Table

The following table summarizes key applications and findings related to this compound:

Application TypeDescriptionKey Findings/Notes
Diagnostic TestingACTH stimulation test for adrenal insufficiencyEssential for diagnosing Addison’s disease and CAH
Autoimmune TreatmentReduces inflammation in autoimmune conditionsEffective in managing symptoms and reducing flares
Epilepsy ManagementTreatment for West syndrome and Lennox-GastautShows positive outcomes in seizure control
NeuroprotectionProtective effects against spinal cord injurySignificant reduction in oxidative stress markers

作用機序

コシントロピン(酢酸塩)は、副腎細胞の細胞膜上の特定の受容体に結合することによって作用を発揮します。この結合は、コルチゾール、コルチゾン、弱アンドロゲン物質、および少量のアルドステロンを含む副腎ステロイドの合成に関与する最初の反応を促進します。 このプロセスには、ミトコンドリア内のコレステロールの量を増加させることが含まれ、これはステロイド合成の基質として機能します .

類似の化合物との比較

類似の化合物

独自性

コシントロピン(酢酸塩)は、天然の副腎皮質刺激ホルモンの生物学的活性を模倣する能力を持ちながら、合成的に製造できるという点でユニークです。 これにより、診断および研究用途で一貫性があり制御された使用が可能になり、臨床および実験室設定の両方で貴重なツールとなっています .

類似化合物との比較

Similar Compounds

Uniqueness

Cosyntropin (acetate) is unique in its ability to mimic the biological activity of the natural adrenocorticotropic hormone while being synthetically produced. This allows for consistent and controlled use in diagnostic and research applications, making it a valuable tool in both clinical and laboratory settings .

生物活性

Tetracosactrin acetate, also known as cosyntropin, is a synthetic analogue of the adrenocorticotropic hormone (ACTH) that plays a significant role in stimulating adrenal gland activity. This detailed exploration focuses on its biological activity, mechanisms of action, therapeutic applications, and relevant case studies.

Overview of this compound

This compound is composed of the first 24 amino acids of the naturally occurring ACTH. Its primary function is to stimulate the adrenal cortex to produce and release cortisol and other corticosteroids. This compound is essential in both diagnostic and therapeutic settings, particularly in assessing adrenal insufficiency and treating autoimmune conditions.

The biological activity of this compound is mediated through its interaction with melanocortin-2 receptors (MC2R) located on the surface of adrenocortical cells. The binding initiates a signaling cascade that leads to:

  • Activation of Adenylate Cyclase : This increases intracellular cyclic AMP (cAMP) levels.
  • Protein Kinase Activation : Elevated cAMP activates protein kinase A, which promotes the synthesis and release of corticosteroids.
  • Hormonal Production : In addition to cortisol, it stimulates the production of aldosterone and adrenal androgens.

This mechanism closely mirrors that of natural ACTH, making this compound a potent agent for both diagnostic tests and therapeutic applications .

Therapeutic Applications

This compound has various clinical uses, including:

  • Diagnostic Testing : Primarily used in the ACTH stimulation test to evaluate adrenal function in conditions such as Addison's disease and congenital adrenal hyperplasia.
  • Treatment of Autoimmune Conditions : It has shown efficacy in managing conditions like multiple sclerosis relapses and certain rheumatic disorders due to its ability to stimulate endogenous cortisol production.
  • Neuroprotective Effects : Recent studies indicate significant neuroprotective activity against ischemia-reperfusion injury in spinal cord models, demonstrating its potential beyond traditional endocrine applications .

Case Study 1: Neuroprotection in Ischemia-Reperfusion Injury

A study investigated the effects of tetracosactrin on ischemia-reperfusion injury in rat spinal cords. Key findings included:

  • Reduction in Malondialdehyde Levels : Indicating decreased lipid peroxidation.
  • Decreased Xanthine Oxidase Activity : Suggesting reduced oxidative stress.
  • Enhanced Histopathological Scores : Indicating improved tissue integrity post-treatment.

These results highlight tetracosactrin's potential as a neuroprotective agent .

Case Study 2: Efficacy in Idiopathic Thrombocytopenic Purpura (ITP)

A clinical trial assessed the addition of slow-release this compound to eltrombopag treatment for patients with ITP. Results showed:

  • Improved Hematological Response : Patients exhibited better platelet counts with the combination therapy compared to eltrombopag alone.

This study underscores tetracosactrin's role in enhancing therapeutic outcomes for hematological disorders .

Comparative Efficacy with Other Treatments

A comparative study evaluated the effects of tetracosactrin against methylprednisolone in various inflammatory conditions. The findings indicated that tetracosactrin not only matched but sometimes exceeded the efficacy of methylprednisolone, particularly regarding neuroprotection and inflammation reduction .

TreatmentKey Findings
TetracosactrinSignificant neuroprotective effects; reduced oxidative stress markers
MethylprednisoloneEffective anti-inflammatory properties; lower neuroprotective activity

特性

IUPAC Name

acetic acid;1-[2-[[2-[[6-amino-2-[[2-[[1-[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[1-[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C136H210N40O31S.C2H4O2/c1-75(2)109(127(200)154-71-106(181)156-88(31-13-17-52-137)114(187)158-89(32-14-18-53-138)115(188)159-91(35-21-56-149-134(142)143)116(189)164-96(37-23-58-151-136(146)147)131(204)175-60-25-39-104(175)126(199)173-111(77(5)6)128(201)163-90(33-15-19-54-139)120(193)171-110(76(3)4)129(202)169-101(65-80-43-47-84(180)48-44-80)132(205)176-61-26-40-105(176)133(206)207)172-125(198)103-38-24-59-174(103)130(203)95(34-16-20-55-140)157-107(182)70-153-113(186)99(66-81-68-152-87-30-12-11-29-85(81)87)167-117(190)92(36-22-57-150-135(144)145)160-121(194)98(63-78-27-9-8-10-28-78)166-123(196)100(67-82-69-148-74-155-82)168-118(191)93(49-50-108(183)184)161-119(192)94(51-62-208-7)162-124(197)102(73-178)170-122(195)97(165-112(185)86(141)72-177)64-79-41-45-83(179)46-42-79;1-2(3)4/h8-12,27-30,41-48,68-69,74-77,86,88-105,109-111,152,177-180H,13-26,31-40,49-67,70-73,137-141H2,1-7H3,(H,148,155)(H,153,186)(H,154,200)(H,156,181)(H,157,182)(H,158,187)(H,159,188)(H,160,194)(H,161,192)(H,162,197)(H,163,201)(H,164,189)(H,165,185)(H,166,196)(H,167,190)(H,168,191)(H,169,202)(H,170,195)(H,171,193)(H,172,198)(H,173,199)(H,183,184)(H,206,207)(H4,142,143,149)(H4,144,145,150)(H4,146,147,151);1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSGCNRPXJYVQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CNC=N8)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CO)N.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C138H214N40O33S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2993.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60189-34-6
Record name alpha1-24-Corticotropin acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。